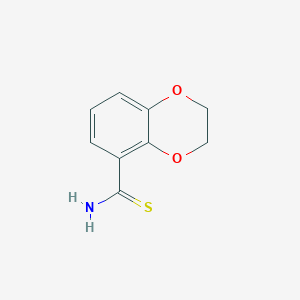

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

CAS No.: 690632-23-6

Cat. No.: VC3781212

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690632-23-6 |

|---|---|

| Molecular Formula | C9H9NO2S |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide |

| Standard InChI | InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13) |

| Standard InChI Key | AVMKLXGLAIAZCG-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=CC=C2O1)C(=S)N |

| Canonical SMILES | C1COC2=C(C=CC=C2O1)C(=S)N |

Introduction

Chemical Identity and Structural Characteristics

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide belongs to the benzodioxine family of heterocyclic compounds. Based on the safety data sheet information, this compound possesses specific chemical identifiers and properties that distinguish it from related analogs .

The compound features a benzodioxine core scaffold, which consists of a benzene ring fused with a dioxane ring, creating a bicyclic structure. The carbothioamide group (-CSNH2) is positioned at the 5-position of the benzene portion of the molecule. This structural arrangement contributes significantly to the compound's chemical reactivity and potential biological activities.

The presence of the sulfur-containing thioamide group, as opposed to a regular amide group, likely influences the compound's lipophilicity, hydrogen-bonding capabilities, and potential interactions with biological targets. The benzodioxine core provides structural rigidity while the carbothioamide functional group introduces a center for potential nucleophilic reactions and hydrogen bonding interactions.

Table 1 summarizes the key chemical identity and properties of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide:

Structural Isomers and Related Derivatives

The benzodioxine scaffold represents an important structural motif in medicinal chemistry, with various substitution patterns yielding compounds with diverse properties and biological activities. The positional isomer 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide (CAS: 147031-85-4) differs from our target compound in having the carbothioamide group at the 2-position of the dioxane ring rather than at the 5-position of the benzene ring .

This positional difference likely results in distinct three-dimensional arrangements of the functional groups, potentially affecting the compounds' interactions with biological targets. The 2-position derivative has been commercially available from various suppliers at different price points, ranging from approximately 124€ to 261€ per gram, depending on the supplier and quantity purchased .

The related carboxylic acid derivative, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: 4442-53-9), shares the same core structure but bears a carboxylic acid group instead of the carbothioamide . This compound has the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is commercially available at prices starting from 32€ per gram .

The differences in the functional groups among these related compounds result in variations in:

-

Hydrogen bonding capabilities

-

Acid-base properties

-

Metabolic stability

-

Solubility profiles

-

Potential interactions with biological targets

These differences underscore the importance of precise structural characterization when studying the properties and applications of benzodioxine derivatives.

Current Research Landscape and Future Directions

Research on benzodioxine derivatives has gained momentum in recent years, particularly in medicinal chemistry. The identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor through high-throughput virtual screening (HTVS) highlights the potential of this scaffold in drug discovery efforts .

Further chemical modifications of the lead compound led to even more potent PARP1 inhibitors, with the most active compound in the series achieving an IC50 value of 0.082 μM . This significant improvement in potency demonstrates the value of structure-activity relationship studies in optimizing benzodioxine-based compounds.

For 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide specifically, future research directions might include:

-

Comparative studies with the carboxamide analog to assess the impact of the thioamide substitution on PARP1 inhibition

-

Exploration of its activity against other enzyme targets beyond PARP1

-

Investigation of structure-activity relationships through systematic modifications of the benzodioxine scaffold

-

Development of improved synthetic routes for selective functionalization of the benzodioxine core

-

Detailed pharmacokinetic and metabolic stability studies to assess its drug-like properties

The potential of benzodioxine derivatives in cancer therapy, particularly through PARP1 inhibition, represents a promising avenue for future research. The incorporation of the thioamide functional group might provide unique advantages in terms of physicochemical properties and target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume